molecular formula C21H17NO4 B5795698 2-[(diphenylacetyl)amino]-5-hydroxybenzoic acid

2-[(diphenylacetyl)amino]-5-hydroxybenzoic acid

カタログ番号: B5795698
分子量: 347.4 g/mol
InChIキー: QWYMRYCHPFRXHZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(diphenylacetyl)amino]-5-hydroxybenzoic acid, commonly known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that has been used for the treatment of various inflammatory conditions. The compound was first synthesized in the 1970s and has since been extensively studied for its therapeutic potential.

作用機序

Diflunisal inhibits the activity of COX-2 by binding to the active site of the enzyme. This prevents the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. Diflunisal has a longer half-life than other 2-[(diphenylacetyl)amino]-5-hydroxybenzoic acids, which allows for less frequent dosing and may reduce the risk of gastrointestinal side effects.
Biochemical and Physiological Effects:
Diflunisal has been shown to reduce pain, inflammation, and fever in various animal models and human studies. It has also been shown to have a protective effect on the liver and may have potential as a chemopreventive agent against certain types of cancer. Diflunisal has been shown to have a long half-life, with a duration of action of up to 12 hours.

実験室実験の利点と制限

Diflunisal has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It has a long half-life, which allows for less frequent dosing and reduces the risk of variability between experiments. However, Diflunisal has limitations as well. It is not suitable for use in cell culture experiments due to its insolubility in aqueous solutions. In addition, Diflunisal has been shown to have a toxic effect on certain cell types at high concentrations.

将来の方向性

There are several future directions for the study of Diflunisal. One area of interest is the potential use of Diflunisal as a chemopreventive agent against certain types of cancer. Another area of interest is the development of novel formulations of Diflunisal that improve its solubility and bioavailability. Additionally, the use of Diflunisal in combination with other drugs for the treatment of inflammatory conditions is an area of active research.
Conclusion:
In conclusion, Diflunisal is a promising candidate for the treatment of various inflammatory conditions. Its selective inhibition of COX-2 makes it a potentially safer alternative to other 2-[(diphenylacetyl)amino]-5-hydroxybenzoic acids. Diflunisal has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. While it has several advantages for use in laboratory experiments, it also has limitations that must be taken into account. There are several future directions for the study of Diflunisal, including its potential use as a chemopreventive agent and the development of novel formulations.

合成法

The synthesis of Diflunisal involves the condensation of 2-hydroxybenzoic acid with diphenylacetyl chloride in the presence of a base such as pyridine. The resulting intermediate is then treated with ammonia to form the final product. The purity of Diflunisal can be enhanced by recrystallization from a suitable solvent.

科学的研究の応用

Diflunisal has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation, pain, and fever. Diflunisal is a selective inhibitor of COX-2, which is the isoform that is primarily responsible for inflammation. This makes Diflunisal a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and gout.

特性

IUPAC Name

2-[(2,2-diphenylacetyl)amino]-5-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c23-16-11-12-18(17(13-16)21(25)26)22-20(24)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19,23H,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYMRYCHPFRXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201217
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。